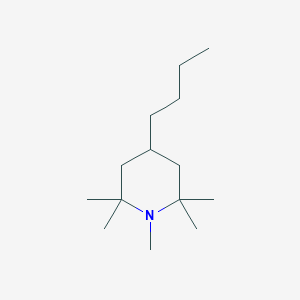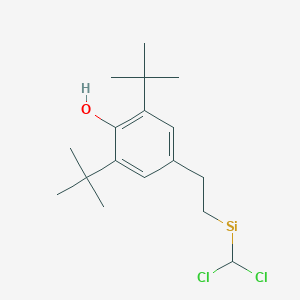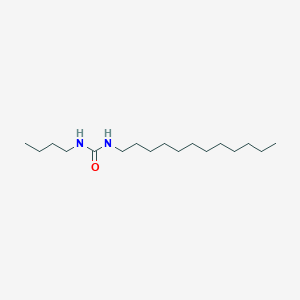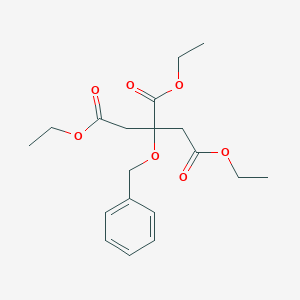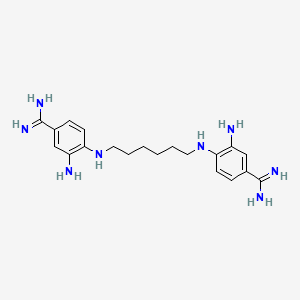![molecular formula C11H14OSe B14298012 4-[(4-Methylphenyl)selanyl]butan-2-one CAS No. 113882-00-1](/img/structure/B14298012.png)
4-[(4-Methylphenyl)selanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)selanyl]butan-2-one is an organic compound that features a selenium atom bonded to a butanone structure with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)selanyl]butan-2-one typically involves the reaction of 4-methylphenylselenol with butan-2-one under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process would likely include steps such as purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)selanyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol or other reduced forms.
Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide, while reduction may produce selenol.
Scientific Research Applications
4-[(4-Methylphenyl)selanyl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(4-Methylphenyl)selanyl]butan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylphenyl)thio]butan-2-one: Similar structure but with a sulfur atom instead of selenium.
4-[(4-Methylphenyl)oxy]butan-2-one: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
4-[(4-Methylphenyl)selanyl]butan-2-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
113882-00-1 |
|---|---|
Molecular Formula |
C11H14OSe |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
4-(4-methylphenyl)selanylbutan-2-one |
InChI |
InChI=1S/C11H14OSe/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
FNFGGLSFEMZJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



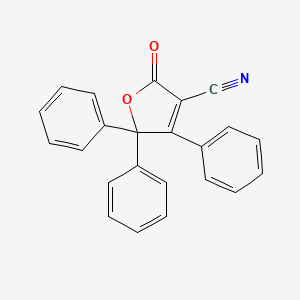
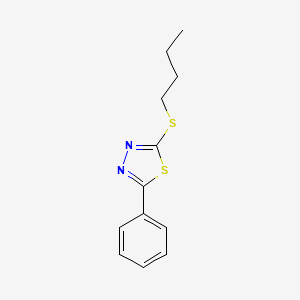
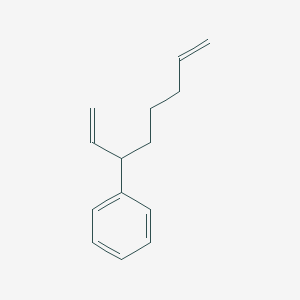

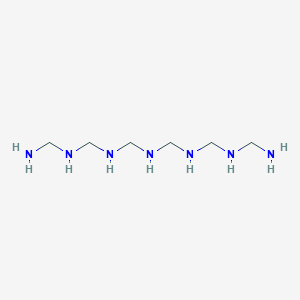
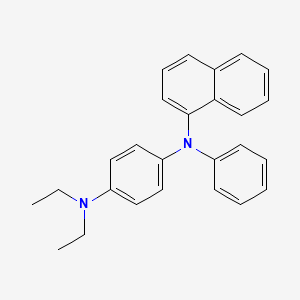
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
